
4-Ciano-2-fluorobenzaldehído
Descripción general
Descripción
4-Cyano-2-fluorobenzaldehyde (4-CNB) is an organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 101-103 °C. 4-CNB is a common reagent used in the synthesis of various compounds and is often used as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-CNB has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Aplicaciones Científicas De Investigación
Condensación de Tres Componentes
Se desarrolló una nueva condensación de tres componentes de β-cetonitrilos, 4-fluorobenzaldehído y aminas cíclicas secundarias . Este mecanismo de reacción incluye la condensación de Knoevenagel seguida de sustitución nucleofílica aromática . Este método es ventajoso debido a su reducción en el número de etapas sintéticas, la simplicidad y disponibilidad de los reactivos, la simplificación del proceso de aislamiento de los compuestos finales, la reducción del consumo de solventes y, como resultado, su respeto al medio ambiente y mayor eficiencia .
Síntesis de α-Ariliden-β-cetonitrilos
Los α-Ariliden-β-cetonitrilos son importantes compuestos α,β-insaturados que se obtienen a través de la reacción de condensación de Knoevenagel entre β-cetonitrilos (α-cianocetonas) y aldehídos aromáticos . Estos compuestos han sido reconocidos por sus actividades biológicas y farmacéuticas .
Agentes Antihiperglucémicos
Algunos α-ariliden-β-cetonitrilos, sintetizados utilizando 4-fluorobenzaldehído, han sido reconocidos como agentes antihiperglucémicos .
Agentes Antituberculosos
De manera similar, algunos α-ariliden-β-cetonitrilos han sido reconocidos como agentes antituberculosos .
Tratamiento de la Enfermedad de Parkinson
Entacapona, un medicamento que se usa comúnmente en combinación con otros medicamentos para el tratamiento de la enfermedad de Parkinson, se encuentra entre los α-ariliden-β-cetonitrilos .
Potenciales Agentes Citotóxicos
Entre los α-ariliden-β-cetonitrilos, se ha identificado una gran cantidad de potenciales agentes citotóxicos .
Intermediario Sintético
El fluorobenzaldehído se puede utilizar como un intermedio sintético porque el flúor se puede reemplazar mediante una reacción de oxidación
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as fluorobenzaldehydes, are often used as synthetic intermediates . They can be used to make a variety of Schiff base compounds through a condensation reaction , some of which have antimicrobial properties .
Mode of Action
It’s known that fluorobenzaldehydes can undergo a variety of chemical reactions due to the presence of the aldehyde group . For instance, they can participate in condensation reactions to form Schiff base compounds . These reactions involve the interaction of the aldehyde group with a primary amine to form a Schiff base, a compound with a carbon-nitrogen double bond .
Biochemical Pathways
Schiff base compounds, which can be synthesized from fluorobenzaldehydes, have been found to exhibit antimicrobial properties . This suggests that they may interact with biochemical pathways in microorganisms, potentially inhibiting essential enzymatic reactions or disrupting cell wall synthesis.
Pharmacokinetics
For instance, fluorobenzaldehydes have relatively low molecular weights and appropriate lipophilicity, which are favorable properties for absorption and distribution .
Result of Action
The antimicrobial properties of schiff base compounds synthesized from similar compounds suggest that they may disrupt essential cellular processes in microorganisms .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Direcciones Futuras
4-Cyano-2-fluorobenzaldehyde is a useful synthetic intermediate and its potential applications in the synthesis of various Schiff base compounds and other derivatives could be explored further. It could also be interesting to investigate its potential applications in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals .
Análisis Bioquímico
Biochemical Properties
4-Cyano-2-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff base compounds have been found to exhibit antimicrobial properties . The aldehyde group in 4-Cyano-2-fluorobenzaldehyde allows it to interact with various enzymes and proteins, facilitating the formation of these bioactive compounds. Additionally, the fluorine atom in the compound can be replaced via oxidation reactions, further expanding its utility in biochemical synthesis .
Cellular Effects
4-Cyano-2-fluorobenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, potentially impacting cell growth and proliferation. Studies have indicated that 4-Cyano-2-fluorobenzaldehyde can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 4-Cyano-2-fluorobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. For example, the compound’s aldehyde group can form covalent bonds with amino acid residues in proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-2-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Cyano-2-fluorobenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 4-Cyano-2-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 4-Cyano-2-fluorobenzaldehyde can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
4-Cyano-2-fluorobenzaldehyde is involved in various metabolic pathways. The compound can undergo oxidation reactions, leading to the formation of different metabolites. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 4-Cyano-2-fluorobenzaldehyde. These metabolic pathways can influence the compound’s bioavailability and overall biochemical activity .
Transport and Distribution
Within cells and tissues, 4-Cyano-2-fluorobenzaldehyde is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of 4-Cyano-2-fluorobenzaldehyde is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Cyano-2-fluorobenzaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interaction with biomolecules and its overall biochemical activity. Studies have shown that 4-Cyano-2-fluorobenzaldehyde can accumulate in the cytoplasm and nucleus, affecting various cellular processes .
Propiedades
IUPAC Name |
3-fluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSGWCFSXQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382463 | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105942-10-7 | |
| Record name | 3-Fluoro-4-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

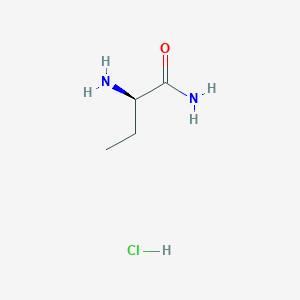
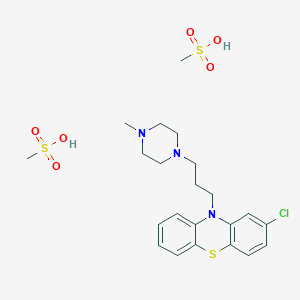





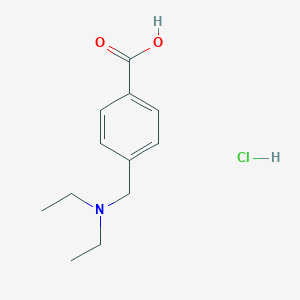


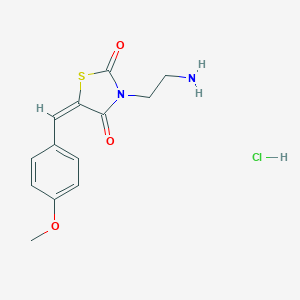

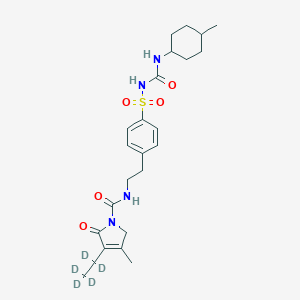
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)